molecular formula C9H13N3O2 B2564220 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid CAS No. 1368443-32-6

6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B2564220
CAS No.: 1368443-32-6
M. Wt: 195.222
InChI Key: BIDWKBQUPWABFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative offered as a high-purity chemical reagent for research purposes. This compound features a carboxylic acid moiety and a (2-methylpropyl)amino substituent on its pyrimidine ring, a structure common in medicinal chemistry. Based on its molecular architecture, it is suited for use as a key synthetic intermediate or building block in organic synthesis and drug discovery programs. Researchers may employ it in the development of novel enzyme inhibitors, particularly for kinase targets, or as a precursor for the synthesis of more complex molecules. Its potential applications extend to areas such as chemical biology for probe development and in agricultural chemistry for the design of active ingredients. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, leveraging its potential as a versatile scaffold in exploratory science.

Properties

IUPAC Name

6-(2-methylpropylamino)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)4-10-8-3-7(9(13)14)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDWKBQUPWABFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method is the reaction of 4-chloropyrimidine with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Dipeptidyl Peptidase-4 Inhibition

One of the most notable applications of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid is its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are utilized in the management of type 2 diabetes by enhancing the levels of glucagon-like peptide-1 (GLP-1), which promotes insulin secretion and lowers blood sugar levels without causing hypoglycemia. The compound has been shown to effectively suppress DPP-4 activity, thereby contributing to its hypoglycemic effects .

Antitumor Activity

Research has indicated that pyrimidine derivatives, including 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid, may exhibit antitumor properties. Studies involving encapsulated pyrimidine compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development into cancer therapeutics. For instance, liposomal formulations of pyrimidines have been shown to enhance the therapeutic efficacy while reducing toxicity compared to traditional chemotherapeutics .

Synthesis and Characterization

The synthesis of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with amines such as 2-amino-2-methylpropylamine. This process can be optimized using various condensing agents to yield high-purity crystalline forms suitable for pharmaceutical use .

Comparative Analysis of Biological Activities

To further understand the potential of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid, a comparative analysis with other known compounds was conducted:

Compound NameMechanism of ActionBiological ActivityReference
6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acidHypolipidemicReduces triglycerides and cholesterol levels
Anagliptin (related compound)DPP-4 InhibitionLowers blood sugar levels in type 2 diabetes
Encapsulated pyrimidinesAntitumorSignificant cytotoxicity against cancer cells

Clinical Implications in Diabetes Management

A clinical study highlighted the effectiveness of DPP-4 inhibitors, including those derived from pyrimidine structures, in managing blood glucose levels in diabetic patients. The compounds demonstrated a favorable safety profile and were associated with weight neutrality, making them suitable for long-term use in diabetes management .

Anticancer Research

In a recent investigation into the antitumor effects of encapsulated pyrimidines, researchers found that these compounds significantly inhibited tumor growth in animal models compared to standard therapies. The study emphasized the importance of drug delivery systems in enhancing the therapeutic index of anticancer agents .

Mechanism of Action

The mechanism of action of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-4-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Application Availability
6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid 2-Methylpropylamino C₉H₁₃N₃O₂ 211.22 ACE inhibitor intermediate Discontinued
6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropylmethylamino C₉H₁₂N₄O₂ 224.22 Pharmaceutical intermediate Available
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Chloro, cyclopropyl, methyl-pyridinyl C₁₅H₁₅ClN₄O₂ 318.76 Not specified (likely drug discovery) Available
ACE inhibitor derivatives (e.g., Compounds 2a-i) Variable aliphatic/aromatic aldehydes Varies Varies ACE inhibition (research focus) Research use

Structural and Functional Analysis

6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid Key Features: The 2-methylpropyl group provides moderate lipophilicity, which may enhance membrane permeability but could introduce steric hindrance in binding interactions. Synthesis: Prepared via condensation of L-asparagine with aldehydes in methanol under basic conditions, yielding 70–90% . Limitations: Discontinuation suggests challenges in scalability or efficacy compared to newer analogs .

However, its smaller size may reduce steric hindrance compared to the 2-methylpropyl group, improving target engagement .

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Key Features: The chloro and pyridine groups enhance electronic interactions with biological targets, likely improving binding affinity. The higher molecular weight (318.76) may impact bioavailability .

ACE Inhibitor Derivatives (Compounds 2a-i)

  • Research Findings : Substitutions with aromatic aldehydes (e.g., 4-methoxyphenyl) showed enhanced ACE inhibitory activity due to improved hydrophobic interactions .

Pharmacological Implications

  • Lipophilicity : The 2-methylpropyl group in the target compound balances solubility and membrane penetration, critical for ACE inhibitor activity.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in HR458626) may stabilize binding interactions with ACE’s zinc ion, a key mechanistic feature .

Biological Activity

6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 196.22 g/mol
  • Structure : The compound features a carboxylic acid group at the 4-position and a 2-methylpropyl amino group at the 6-position of the pyrimidine ring.

Biological Activities

Research indicates that 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects :
    • The compound has demonstrated potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This suggests its utility in managing inflammatory diseases .
  • Enzymatic Inhibition :
    • It acts as an inhibitor in various enzymatic pathways, which may be leveraged in drug development for conditions requiring enzyme modulation.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. For instance, it may inhibit enzymes crucial for inflammatory responses, thereby exerting its anti-inflammatory effects. The precise molecular targets and pathways depend on the specific application context .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various microbial strains
Anti-inflammatoryInhibits enzymes involved in inflammation
Enzymatic InhibitionModulates activity of specific enzymes

Research Insights

  • Antimicrobial Studies :
    • A study highlighted the compound's effectiveness against multiple bacterial strains, suggesting potential therapeutic applications in infectious diseases.
  • Inflammation Models :
    • In vitro models demonstrated that 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid significantly reduced pro-inflammatory cytokine production, indicating its role as a promising anti-inflammatory agent .
  • Enzyme Interaction :
    • Docking studies revealed that the compound binds effectively to target enzymes, which could be exploited to design new inhibitors for therapeutic use .

Potential Applications

The biological activities of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid position it as a valuable compound in various fields:

  • Medicinal Chemistry : Development of new drugs targeting infections and inflammatory diseases.
  • Pharmaceutical Industry : As a building block for synthesizing more complex organic molecules with desired biological activities.
  • Research Applications : Utilized in studies aimed at understanding enzyme mechanisms and developing novel therapeutic agents.

Q & A

Q. What methodologies validate target engagement in complex biological systems?

  • Methodological Answer : Use photoaffinity labeling with clickable probes or CETSA (Cellular Thermal Shift Assay) to confirm target binding. CRISPR-interference (CRISPRi) can suppress target expression and correlate with efficacy loss, as suggested in ’s pharmacological studies .

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